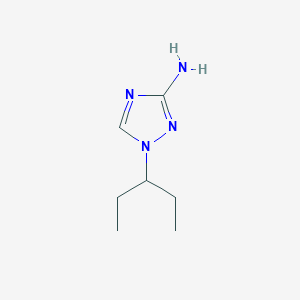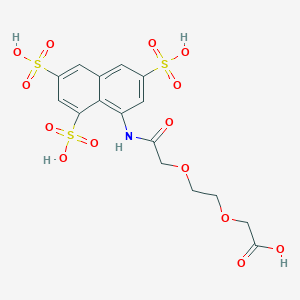
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid is a complex organic compound with a molecular formula of C16H17NO14S3 . This compound features a naphthalene ring substituted with three sulfonic acid groups, making it highly water-soluble and reactive. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid typically involves multiple steps:
Formation of the naphthalene derivative: The starting material, naphthalene, undergoes sulfonation to introduce sulfonic acid groups at positions 3, 6, and 8.
Amidation: The trisulfonated naphthalene is then reacted with an appropriate amine to form the corresponding amide.
Ethoxylation: The amide is further reacted with ethylene oxide to introduce ethoxy groups.
Oxidation: The final step involves the oxidation of the ethoxy groups to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonic acid groups.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with enzymes and proteins. The ethoxy and acetic acid groups facilitate binding to active sites, leading to inhibition or modification of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)butanoic acid: Contains a butanoic acid group, offering different reactivity and solubility properties.
Uniqueness
The unique combination of sulfonic acid groups and ethoxy-acetic acid moiety in 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
927882-42-6 |
|---|---|
Molekularformel |
C16H17NO14S3 |
Molekulargewicht |
543.5 g/mol |
IUPAC-Name |
2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H17NO14S3/c18-14(7-30-1-2-31-8-15(19)20)17-12-5-10(32(21,22)23)3-9-4-11(33(24,25)26)6-13(16(9)12)34(27,28)29/h3-6H,1-2,7-8H2,(H,17,18)(H,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29) |
InChI-Schlüssel |
CXMBRJOTCKVGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)COCCOCC(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



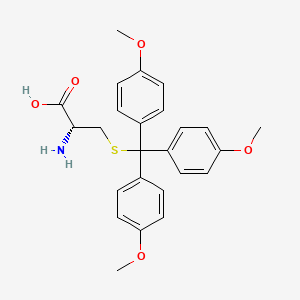
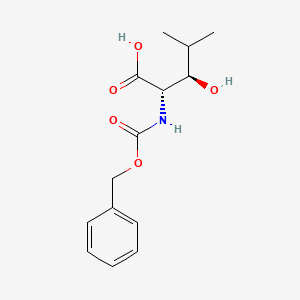
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
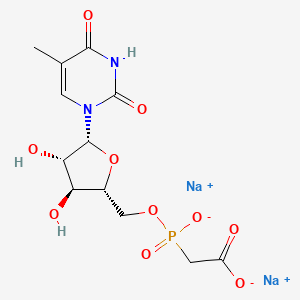
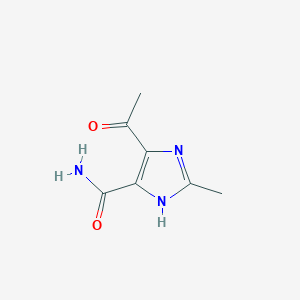
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)
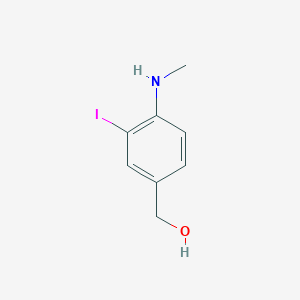

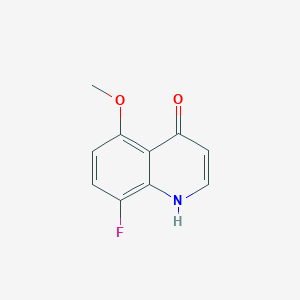

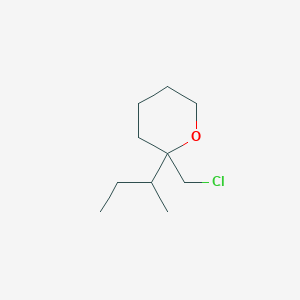
![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
